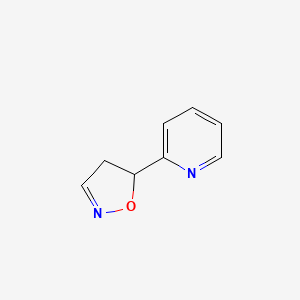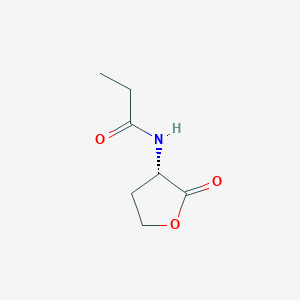
(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide is a chiral compound that features a tetrahydrofuran ring with an oxo group at the 2-position and a propionamide group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a chiral precursor for the tetrahydrofuran ring.
Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through cyclization reactions, often involving the use of acid or base catalysts.
Introduction of Oxo Group: The oxo group at the 2-position can be introduced through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or other oxidizing agents.
Attachment of Propionamide Group: The propionamide group can be attached through amide bond formation reactions, typically using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide can undergo various types of chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups on the tetrahydrofuran ring or the propionamide moiety.
Common Reagents and Conditions
Oxidation: PCC, KMnO4 (Potassium permanganate), or H2O2 (Hydrogen peroxide).
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
相似化合物的比较
Similar Compounds
®-N-(2-Oxotetrahydrofuran-3-yl)propionamide: The enantiomer of the compound with potentially different biological activity.
N-(2-Oxotetrahydrofuran-3-yl)acetamide: A similar compound with an acetamide group instead of a propionamide group.
N-(2-Oxotetrahydrofuran-3-yl)butyramide: A similar compound with a butyramide group instead of a propionamide group.
Uniqueness
(S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide is unique due to its specific chiral configuration and the presence of both the tetrahydrofuran ring and the propionamide group. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
478240-81-2 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC 名称 |
N-[(3S)-2-oxooxolan-3-yl]propanamide |
InChI |
InChI=1S/C7H11NO3/c1-2-6(9)8-5-3-4-11-7(5)10/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 |
InChI 键 |
BHUQNXLFFUYMDZ-YFKPBYRVSA-N |
手性 SMILES |
CCC(=O)N[C@H]1CCOC1=O |
规范 SMILES |
CCC(=O)NC1CCOC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


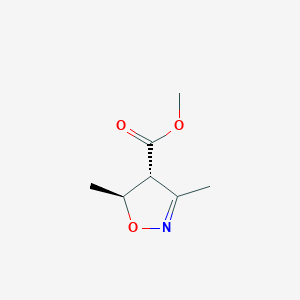
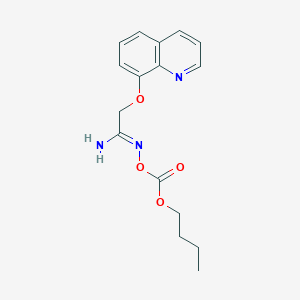
![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)

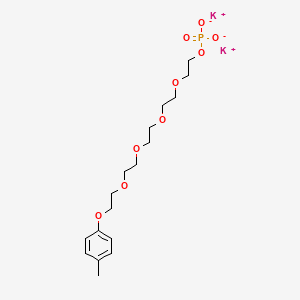
![2-(Chloromethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12891378.png)
![4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-](/img/structure/B12891380.png)
gold](/img/structure/B12891382.png)

![Carbamic acid, [2-(heptyloxy)phenyl]-, 3-(1-pyrrolidinyl)propyl ester](/img/structure/B12891389.png)
![4-[5-(2-Chlorophenyl)-2-ethenyl-1,3-oxazol-4-yl]-N,N-diethylaniline](/img/structure/B12891396.png)


